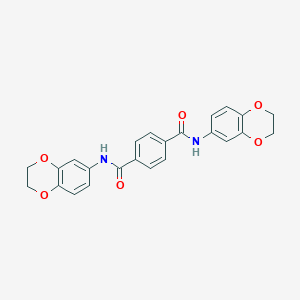
1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of two 2,3-dihydro-1,4-benzodioxin groups attached to a benzene-1,4-dicarboxamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. This involves using high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor functions.
相似化合物的比较
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the 2,3-dihydro-1,4-benzodioxin core but differ in their substituents.
Benzene-1,4-dicarboxamide derivatives: These compounds have the benzene-1,4-dicarboxamide core but with different substituents on the amide groups.
Uniqueness: 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide is unique due to the presence of two 2,3-dihydro-1,4-benzodioxin groups, which can impart specific chemical and biological properties not found in other similar compounds. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
519019-13-7 |
|---|---|
分子式 |
C24H20N2O6 |
分子量 |
432.4g/mol |
IUPAC 名称 |
1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H20N2O6/c27-23(25-17-5-7-19-21(13-17)31-11-9-29-19)15-1-2-16(4-3-15)24(28)26-18-6-8-20-22(14-18)32-12-10-30-20/h1-8,13-14H,9-12H2,(H,25,27)(H,26,28) |
InChI 键 |
HIAYUSFSIGYEEL-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


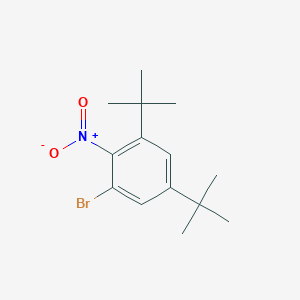
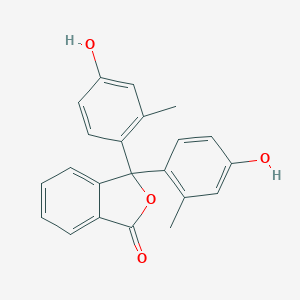
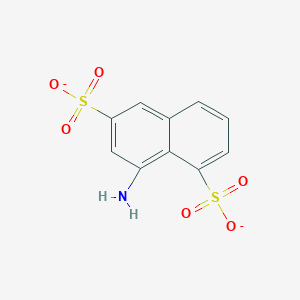
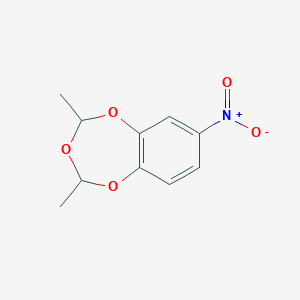
![2-[4-Methyl(phenyl)anilino]benzoic acid](/img/structure/B515226.png)
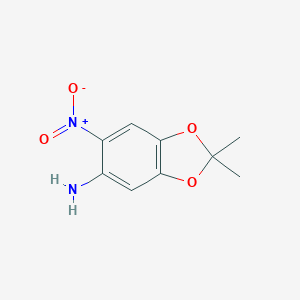
![4-[(E)-{2-[BIS(2,6-DIMETHYLPHENOXY)PHOSPHORYL]HYDRAZIN-1-YLIDENE}METHYL]PYRIDINE](/img/structure/B515234.png)
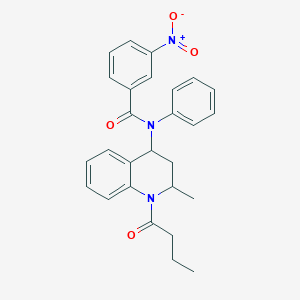
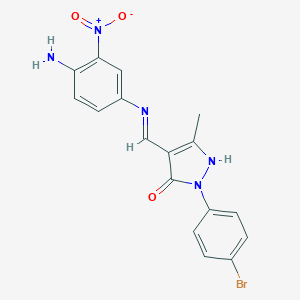
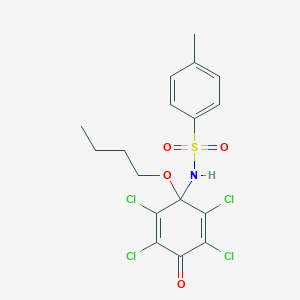
![2,2-diphenyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B515241.png)
![[2-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B515242.png)
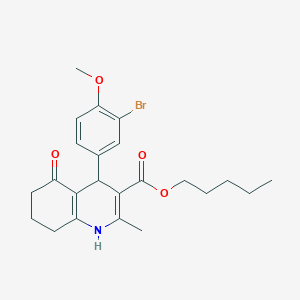
![ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B515248.png)
